2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acids during the synthesis process .
Molecular Structure Analysis
The molecular structure of this compound would include the aromatic fluorene group, an amide linkage from the Fmoc group, a thiazole ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis . The carboxylic acid group can react with bases, nucleophiles, or be reduced to alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would largely depend on its exact structure and the positions of the functional groups . Generally, compounds with Fmoc groups are solid and stable under normal conditions .Scientific Research Applications
- Fmoc (Fluoren-9-ylmethoxy)carbonyl is a common protecting group used in peptide synthesis. The compound’s stability at room temperature and during aqueous washing operations makes it valuable for coupling reactions in peptide assembly .
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine is an unnatural amino acid derived from a Pd-mediated C-C bond formation methodology. It offers a unique side chain for protein engineering and bioconjugation studies .
Peptide Synthesis and Fmoc Chemistry
Unnatural Amino Acid Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-20(21(25)26)29-19(24-13)10-11-23-22(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAYXELJHIDUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
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